molecular formula C6H2Cl6N2 B1593526 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine CAS No. 5005-62-9

4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine

Cat. No.: B1593526
CAS No.: 5005-62-9
M. Wt: 314.8 g/mol
InChI Key: VNJVZJNBTWPKNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine typically involves the chlorination of 2-(trichloromethyl)pyridine derivatives. One common method includes the reaction of 2-(trichloromethyl)pyridine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions . The reaction proceeds through electrophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Dechlorinated pyridine derivatives

    Substitution: Substituted pyridine derivatives with various functional groups

Mechanism of Action

The mechanism of action of 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes . For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

IUPAC Name

2,3,5-trichloro-6-(trichloromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl6N2/c7-1-3(13)2(8)5(9)14-4(1)6(10,11)12/h(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJVZJNBTWPKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198194
Record name 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5005-62-9
Record name 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005005629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

It is known that 4-amino-3,5,6-trichloropicolinic acid is prepared by a two-step method where heptachloro-2-picoline is aminated with anhydrous liquid ammonia to form 4-amino-hexachloro-2-picoline, an intermediate product that is isolated, and which is in turn hydrolyzed with sulfuric acid to form 4-amino-3,5,6-trichloropicolinic acid. See, for example, Russian Pat. No. 445,662.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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